5-Cyano-6-methoxy-2-methylthioquinoline
Description
5-Cyano-6-methoxy-2-methylthioquinoline is a substituted quinoline derivative featuring a cyano group (-CN) at position 5, a methoxy group (-OCH₃) at position 6, and a methylthio group (-SCH₃) at position 2. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds widely studied for their pharmaceutical, agrochemical, and material science applications. The unique substituent arrangement confers distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C12H10N2OS |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfanylquinoline-5-carbonitrile |
InChI |
InChI=1S/C12H10N2OS/c1-15-11-5-4-10-8(9(11)7-13)3-6-12(14-10)16-2/h3-6H,1-2H3 |
InChI Key |
ADJHDCSAFGUDOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)SC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 5-cyano-6-methoxy-2-methylthioquinoline with two structurally related compounds from the Kanto Reagents catalog:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN |
|---|---|---|---|---|
| This compound | C₁₂H₉N₂OS | 245.28 (calculated) | Data not available | Not specified |
| 6-Methoxyquinaldine | C₁₁H₁₁NO | 173.21 | 61–65 | [1078-28-0] |
| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 | 18–20 | [5263-87-6] |
Key Observations :
- The methylthio group (-SCH₃) at position 2 adds steric bulk and moderate electron-donating character, which may lower melting points relative to 6-methoxyquinaldine (which has a methyl group at position 2) . The methoxy group (-OCH₃) at position 6 is common across all three compounds, contributing to similar π-π stacking interactions in crystalline structures.
- Molecular Weight: The target compound has a higher molecular weight (245.28 g/mol) due to the addition of cyano and methylthio groups compared to 6-methoxyquinoline (159.18 g/mol) and 6-methoxyquinaldine (173.21 g/mol).
Research Implications and Limitations
While the provided evidence highlights foundational data for simpler quinoline derivatives, direct studies on this compound are absent. Future research should prioritize:
Experimental determination of melting points, solubility, and spectroscopic profiles.
Comparative bioactivity studies against malaria, cancer, or bacterial targets, leveraging known activities of methoxyquinolines.
Computational modeling to predict electronic properties (e.g., HOMO-LUMO gaps) influenced by substituents.
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